6-chloro-N-[3-(dimethylamino)propyl]-1,3-benzothiazol-2-amine is a synthetic organic compound with potential applications in pharmaceuticals. Its structure features a benzothiazole ring, which is known for its biological activity, and a dimethylamino propyl group that may enhance its pharmacological properties. The compound is classified under various categories depending on its functional groups and potential therapeutic uses.
The compound's chemical information can be found in databases such as PubChem and ChemSpider, where it is cataloged under various identifiers. The IUPAC name reflects its complex structure, which includes multiple functional groups contributing to its chemical behavior and biological activity.
This compound can be classified as a benzothiazole derivative due to the presence of the benzothiazole moiety, which is often associated with antimicrobial and anticancer properties. Additionally, it falls into the category of amine compounds because of the amine functional group present in its structure.
The synthesis of 6-chloro-N-[3-(dimethylamino)propyl]-1,3-benzothiazol-2-amine typically involves multi-step organic reactions. Key methods include:
Common reagents used in these syntheses include chlorinating agents like thionyl chloride or phosphorus pentachloride, and dimethylamine for alkylation. Reaction conditions such as temperature, pH, and solvent choice are critical for optimizing yield and purity.
The molecular formula for 6-chloro-N-[3-(dimethylamino)propyl]-1,3-benzothiazol-2-amine is , with a molar mass of approximately 273.8 g/mol.
The compound's structure can be visualized using molecular modeling software, which highlights the arrangement of atoms and functional groups.
6-chloro-N-[3-(dimethylamino)propyl]-1,3-benzothiazol-2-amine can undergo several chemical reactions:
Reagents for these reactions may include oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride). The specific conditions (temperature, solvent) will vary based on the desired reaction pathway.
The mechanism of action for 6-chloro-N-[3-(dimethylamino)propyl]-1,3-benzothiazol-2-amine involves interactions with biological targets such as enzymes or receptors. These interactions may lead to modulation of biochemical pathways relevant to various diseases.
Research indicates that compounds with similar structures often exhibit significant biological activities through enzyme inhibition or receptor binding. Understanding these interactions is crucial for developing therapeutic applications.
Relevant data regarding melting point, boiling point, and specific heat capacity should be gathered from experimental studies or literature reviews for precise applications.
6-chloro-N-[3-(dimethylamino)propyl]-1,3-benzothiazol-2-amine has potential applications in:
The unique structural features make it a candidate for further development as a therapeutic agent targeting various diseases.
The benzothiazole nucleus (1,3-benzothiazole) is a privileged heterocyclic scaffold in medicinal chemistry, characterized by a benzene ring fused to a thiazole moiety containing both nitrogen and sulfur atoms. This electron-rich aromatic system exhibits remarkable pharmacological versatility, particularly in oncology. Benzothiazoles demonstrate potent and selective antitumor activities against a broad spectrum of cancer cell lines, including breast (MCF-7, MDA-MB-468), colon (HT-29, SW480), liver (HepG2), lung (NCI-H226), and melanoma models [5]. Their mechanism of action frequently involves selective bioactivation within tumor cells—often mediated by cytochrome P450 enzymes or specific reductases—leading to the formation of reactive electrophilic intermediates that disrupt critical cellular processes [5].
Structurally, the benzothiazole core enables multiple modes of target interaction:
Table 1: Clinically Explored Benzothiazole Derivatives in Oncology
Compound Name | Molecular Target | Therapeutic Application | Key Structural Features |
---|---|---|---|
Riluzole | Glutamate receptors / STAT3 | Amyotrophic Lateral Sclerosis; Antitumor (melanoma, glioma) | 6-Trifluoromethoxy-2-aminobenzothiazole |
Frentizole | Immune modulation | Rheumatoid Arthritis / Lupus (Antiviral) | 2-(4-Acetylphenyl)benzothiazole |
Tioxidazole | Tubulin polymerization | Anthelmintic / Antiproliferative | 2-Carbamoylbenzothiazole |
BLZ945 (Compound 1) | CSF1R kinase (IC₅₀ = 1 nM) | Advanced solid tumors (Phase I/II) | 2-Aminobenzothiazole derivative |
EVT-3085023 (Analog) | BRAF V600E kinase (IC₅₀ = 42 nM) | Melanoma, Colorectal cancer | N,N-Disubstituted benzothiazole carboxamide |
Recent advances highlight 2-aminobenzothiazoles as particularly promising frameworks for kinase inhibition. For instance, BLZ945 (Novartis) exemplifies this trend, exhibiting picomolar affinity for colony-stimulating factor-1 receptor (CSF1R), a tyrosine kinase critical for tumor-associated macrophage (TAM) survival and polarization [3]. Its selectivity (>3200-fold over cKIT and FLT3 kinases) underscores the potential for benzothiazoles to achieve targeted inhibition with reduced off-target effects [3]. Similarly, structural analogs featuring chloro-substitution (e.g., 6-chloro-1,3-benzothiazol-2-amine derivatives) demonstrate enhanced potency, attributed to improved hydrophobic contact with kinase subdomains and modulation of electron density within the heterocyclic system [5]. These compounds frequently suppress proliferative signaling cascades like the MEK-ERK pathway, inducing apoptosis in BRAF-mutant melanoma (A375 cells) and colorectal carcinoma (HCT116) models at low micromolar concentrations [4].
The molecular architecture of 6-chloro-N-[3-(dimethylamino)propyl]-1,3-benzothiazol-2-amine embodies a deliberate fusion of two bioactive pharmacophores:
Table 2: Structural and Electronic Features of Key Functional Groups
Structural Element | Physicochemical Properties | Biological Contributions | SAR Insights |
---|---|---|---|
6-Chloro-1,3-benzothiazole | Increased lipophilicity (cLogP +0.5–0.8); Electron-withdrawing effect | Enhanced membrane permeability; Stabilized π-stacking with kinase hydrophobic pockets | Chlorine position critical: 6-Cl > 4-Cl > 5-Cl in cytotoxic potency |
2-Amino group | Hydrogen bond donor/acceptor; Moderate basicity (pKₐ ~3.5) | H-bonding with kinase hinge region (e.g., Cys532 in BRAF); Metal coordination | Methylation reduces activity; Acylation diversifies target profile |
N-[3-(Dimethylamino)propyl] | Tertiary amine (pKₐ ~9.0–9.5); Cationic at pH 7.4 | Electrostatic interactions with Asp/Glu residues; Solubilization in acidic compartments | Chain length optimization: Propyl > ethyl > butyl for potency |
Hydrochloride salt (if present) | Enhanced crystallinity; Aqueous solubility | Improved bioavailability and formulation properties | Counterion selection influences dissolution kinetics |
Synthetic routes to this hybrid scaffold typically involve sequential functionalization:
Molecular hybridization leverages complementary pharmacological properties:
This rational design strategy aims to yield compounds with optimized pharmacodynamics and pharmacokinetics, where the benzothiazole core directs tumor-selective accumulation, and the cationic alkyl chain enhances solubility and target binding—providing a versatile template for further anticancer agent development.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 1246815-51-9
CAS No.: 203860-42-8